molecular formula C15H20FN3 B11759314 [(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11759314
M. Wt: 261.34 g/mol
InChI Key: AOLHKFMBPOBTBA-UHFFFAOYSA-N
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Description

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group attached to a pyrazolylmethylamine backbone, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 3-fluorobenzyl halide reacts with a pyrazolylmethylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the fluorophenyl ring, using reagents like nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other similar compounds such as:

  • (3-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (3-bromophenyl)methyl-1H-pyrazol-3-yl]methyl})amine

These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity, making (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine unique in its properties and applications.

Properties

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C15H20FN3/c1-12(2)11-19-7-6-15(18-19)10-17-9-13-4-3-5-14(16)8-13/h3-8,12,17H,9-11H2,1-2H3

InChI Key

AOLHKFMBPOBTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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